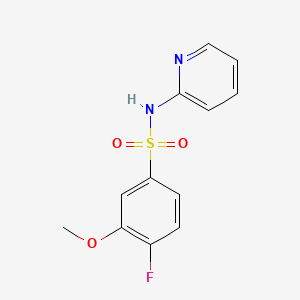

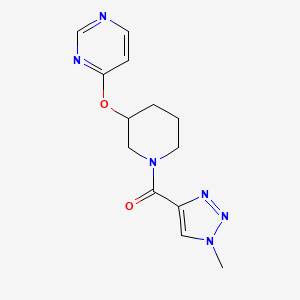

(1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic aromatic organic compound. This 5-membered ring structure is made up of two carbon atoms and three nitrogen atoms . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The piperidine ring, a common feature in many pharmaceuticals, is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole, pyrimidine, and piperidine rings. The exact structure would depend on the positions of these rings and the attached functional groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with 1,2,3-triazole rings are known to participate in various chemical reactions. For example, they can act as ligands in transition metal complexes .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles serve as privileged structural motifs in drug discovery due to their diverse biological activities. This compound’s 1,2,3-triazole core has been associated with several medicinal compounds:

- Anticonvulsant Drug Rufinamide : Rufinamide, used to treat seizures, contains a 1,2,3-triazole ring in its structure .

- Broad Spectrum Cephalosporin Antibiotic Cefatrizine : Cefatrizine, an antibiotic, also features a 1,2,3-triazole core .

- Anticancer Drug Carboxyamidotriazole : Carboxyamidotriazole, with potential anticancer properties, contains a 1,2,3-triazole motif .

- β-Lactam Antibiotic Tazobactam : Tazobactam, used in combination with other antibiotics, includes a 1,2,3-triazole ring .

Organic Synthesis and Click Chemistry

1,2,3-Triazoles play a pivotal role in organic synthesis, particularly through click chemistry. The click chemistry approach allows facile and straightforward synthesis of 1,2,3-triazoles. Researchers use this method to create diverse molecular architectures for drug development and materials science .

Polymer Chemistry and Materials Science

The chemical stability, aromatic character, and hydrogen bonding ability of 1,2,3-triazoles make them valuable in polymer chemistry and materials science. They contribute to the development of novel materials, including liquid crystals and polymeric materials .

Supramolecular Chemistry and Bioconjugation

1,2,3-Triazoles are relevant in supramolecular chemistry, where they participate in non-covalent interactions. Additionally, they find applications in bioconjugation strategies, enabling the attachment of biomolecules to surfaces or other molecules .

Fluorescent Imaging

Researchers utilize 1,2,3-triazoles in fluorescent imaging studies. Their unique properties make them suitable for labeling and visualizing biological structures .

Enzyme Modification and Chemical Biology

Enzyme modification studies often involve 1,2,3-triazoles. These compounds can be used to modify enzymes for specific purposes, such as enhancing catalytic activity or altering substrate specificity .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1-methyltriazol-4-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O2/c1-18-8-11(16-17-18)13(20)19-6-2-3-10(7-19)21-12-4-5-14-9-15-12/h4-5,8-10H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKAWQFSGIEACV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCCC(C2)OC3=NC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2377149.png)

![7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile](/img/structure/B2377155.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine](/img/structure/B2377159.png)

![7-Methyl-6-(4-methylphenyl)-2-phenyl-4,5-dihydropyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B2377160.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2377165.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B2377166.png)